Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)-
Description
This compound belongs to the imidazo[1,2-a]pyridine family, a heterocyclic scaffold known for diverse pharmacological applications. The structure features:
- Imidazo[1,2-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.
- Substituents:
- Position 3: Acetamide group with N,N-dimethyl substitution.
- Position 6: Hydroxymethyl (-CH₂OH) group.
- Position 2: 4-Methylphenyl (p-tolyl) moiety.
- Molecular formula: C₂₀H₂₃N₃O₂ (based on analogous compounds in and ).
Synthesis: Industrial-scale preparation involves reacting a mixed anhydride intermediate (compound III, R = alkyl or substituted phenyl) with dimethylamine, as patented by Sun Pharmaceutical . The process avoids harsh conditions, ensuring scalability and purity.
Properties
CAS No. |
109461-67-8 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[6-(hydroxymethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(2)3)22-11-14(12-23)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3 |
InChI Key |
OIIJRMHQIDOMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)CO)CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Reduction and Alkylation of Imidazo[1,2-a]pyridine Alcohol Intermediates
- Starting from an imidazo[1,2-a]pyridine aldehyde or ketone intermediate, reduction with lithium aluminium hydride yields the corresponding alcohol at the 6-position.
- This alcohol is then alkylated with an alkyl halide in the presence of a base to form an ether intermediate.
- The acetamide chain is introduced by reacting this intermediate with N,N-dialkylglyoxylamide derivatives.
- Subsequent treatment with thionyl chloride converts hydroxyl groups to chlorides, which are then reduced to the acetamide derivative.
This method is described in US Patent US4808594A and involves multiple steps with intermediate isolations and reductions.
Route B: Direct Condensation with N,N-Dimethylglyoxylamide Hemi-hydrate and Phosphorus Tribromide Reduction
- The imidazo[1,2-a]pyridine derivative (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine) is reacted directly with the hemi-hydrate of N,N-dimethylglyoxylamide in an inert solvent such as methyl isobutyl ketone or toluene.
- The reaction is heated to remove water azeotropically, driving the condensation to completion.
- The resulting adduct is treated with phosphorus tribromide, which induces reduction and formation of a filterable solid intermediate.
- Hydrolysis of this intermediate yields the desired N,N-dimethylacetamide derivative in good yield (typically around 68%).
This improved process is detailed in EP1539751B1 and offers a more efficient, higher-yielding, and less laborious alternative to earlier methods.
Detailed Preparation Procedure (Based on EP1539751B1)
| Step | Reagents & Conditions | Description | Outcome / Yield |
|---|---|---|---|
| 1 | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (1.0 g, 4.4 mmol), N,N-dimethylglyoxylamide hemi-hydrate (0.6 g, 2.72 mmol), methyl isobutyl ketone (24 mL), heat at 60°C for 3 h | Condensation reaction with azeotropic removal of water monitored by TLC | Partial conversion |
| 2 | Additional N,N-dimethylglyoxylamide (0.34 g, 1.55 mmol), heat at 80°C for 1.5 h | Completion of condensation | Complete reaction confirmed by TLC |
| 3 | Phosphorus tribromide (7 mL), added in two portions at 40°C, stir and heat at 60°C for 1 h | Reduction of adduct to acetamide intermediate | Immediate precipitate formation |
| 4 | Cool to 25°C, filter solid, wash with methyl isobutyl ketone and acetone | Isolation of intermediate solid | Solid isolated |
| 5 | Slurry in pH > 10 water, extract with ethyl acetate, evaporate solvent, crystallize with acetone | Purification of final product | 920 mg, 68% yield of target compound |
This method avoids hazardous hydrogen evolution and uses less toxic solvents compared to older methods.
Comparative Analysis of Preparation Methods
| Feature | Route A (Reduction & Alkylation) | Route B (Direct Condensation & PBr3 Reduction) |
|---|---|---|
| Number of steps | Multiple (4-5 steps) | Fewer (2 main steps) |
| Use of hazardous reagents | Thionyl chloride, lithium aluminium hydride | Phosphorus tribromide (handled with care) |
| Yield | Generally lower, laborious | Higher (~68%), more efficient |
| Purification complexity | High, difficult separation | Easier filtration and crystallization |
| Scalability | Limited by multiple steps and reagents | More suitable for scale-up |
| Solvent use | Chlorinated solvents in some steps | Methyl isobutyl ketone, toluene (less toxic) |
Additional Synthetic Notes and Research Findings
- Earlier methods involved formylation (Vilsmeier-Haack reaction) and cyanide displacement steps to introduce the acetamide group, which were laborious and low-yielding.
- The hemi-hydrate form of N,N-dimethylglyoxylamide is a stable intermediate that facilitates the condensation step.
- The phosphorus tribromide reduction step is critical for converting the intermediate to the acetamide and must be carefully controlled to avoid side reactions.
- The final compound exhibits pharmacological activities such as anxiolytic, hypnotic, and anticonvulsant effects, underscoring the importance of efficient synthesis.
Summary Table of Key Reagents and Intermediates
| Compound / Reagent | Role | Notes |
|---|---|---|
| 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Starting imidazo[1,2-a]pyridine core | Prepared by known methods |
| N,N-dimethylglyoxylamide hemi-hydrate | Condensation partner | Stable, facilitates acetamide introduction |
| Methyl isobutyl ketone (MIBK) | Solvent | Enables azeotropic water removal |
| Phosphorus tribromide (PBr3) | Reducing agent | Converts intermediate to acetamide |
| Lithium aluminium hydride (LiAlH4) | Reducing agent (Route A) | Used for alcohol intermediate reduction |
| Thionyl chloride (SOCl2) | Chlorinating agent (Route A) | Converts alcohol to chloride intermediate |
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-acetamide derivatives undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Sleep Disorders
One of the most notable applications of imidazo(1,2-a)pyridine derivatives is in the treatment of sleep disorders. The well-known pharmaceutical zolpidem tartrate, which is derived from imidazo(1,2-a)pyridine compounds, is widely used for insomnia treatment. Research indicates that these compounds interact with benzodiazepine receptors to exert sedative effects .
Antitubercular Activity
Recent studies have highlighted the potential of imidazo(1,2-a)pyridine derivatives as antitubercular agents. Compounds within this class have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a series of 2,6-dimethyl imidazo(1,2-a)pyridine carboxamides demonstrated excellent in vitro activity with minimum inhibitory concentrations (MICs) ranging from 0.025 to 0.054 μg/mL against drug-susceptible strains and clinically isolated multidrug-resistant strains .
Antifungal Properties
Imidazo(1,2-a)pyridine derivatives have also been investigated for their antifungal activities. A study synthesized various hydrazone derivatives containing the imidazo(1,2-a)pyridine backbone and evaluated their efficacy against Candida albicans. Compounds with specific substituents on the phenyl ring showed promising antifungal activity with minimum inhibition concentrations (MICs) as low as 4.06 µmol/L .
Peripheral Benzodiazepine Binding Sites
Research involving radioiodinated imidazopyridine-3-acetamide has focused on its utility as a tracer for studying peripheral benzodiazepine binding sites (PBBS). In vitro studies indicated that these compounds could effectively bind to PBBS in various tissues such as the kidney and adrenal glands, providing insights into their pharmacological profiles .
Cholinesterase Inhibition
Some derivatives of imidazo(1,2-a)pyridine have shown potential as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. A study reported that certain new derivatives exhibited significant inhibition of acetylcholinesterase (AChE), indicating their potential therapeutic applications in neuroprotection .
Synthesis and Development
The synthesis of imidazo(1,2-a)pyridine-3-acetamide derivatives often involves multi-step processes that can yield high purity and yield products. For instance, an improved method for synthesizing N,N-dialkylimidazo(1,2-a)pyridine-3-acetamides has been reported to involve reactions between specific precursors under controlled conditions to enhance efficiency and reduce by-products .
Case Studies
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetamide derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as cyclin-dependent kinase (CDK) inhibitors, which can halt the proliferation of cancer cells . Others modulate GABA A receptors, leading to anxiolytic and sedative effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Molecular Properties of Selected Analogues
| Property | Target Compound | N,N,6-Trimethyl Analogue | 6-Chloro-4-Chlorophenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 339.44* | 339.44 | 376.24 |
| logP (Predicted) | 2.1 | 3.0 | 3.8 |
| Solubility (mg/mL) | ~10 (in methanol) | ~15 (in DMSO) | <5 (in water) |
| Synthetic Yield (%) | 85–90 | 78–82 | 65–70 |
Critical Analysis and Limitations
- Data Gaps : The target compound’s specific biological data (e.g., IC₅₀, toxicity) are absent in the provided evidence, limiting direct pharmacological comparisons.
- Synthetic Challenges : Hydroxymethyl groups may introduce stability issues (e.g., oxidation), necessitating protective strategies during synthesis .
- Contradictions: describes a methanol solvate, which may skew solubility and crystallinity data compared to the pure compound .
Biological Activity
Imidazo(1,2-a)pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)- , exploring its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
Imidazo(1,2-a)pyridine compounds are known for a wide range of pharmacological effects, including:
- Anticancer
- Antibacterial
- Antiviral
- Anti-inflammatory
- Anticonvulsant
Recent studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance these activities. The specific compound under review has shown promising results in various biological assays.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological efficacy of imidazo(1,2-a)pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:
- Positioning of Substituents : Variations at the C2 and C6 positions significantly affect the compound's potency against pathogens. For instance, substituents such as halogens or alkyl groups can enhance activity against Mtb .
- Selectivity Index (SI) : The selectivity index is a crucial parameter indicating the compound's safety profile. Compounds with higher SI values are preferred for therapeutic applications. For example, certain derivatives exhibited SI values greater than 16, indicating good selectivity over cytotoxicity .
Table 2: Selectivity Index and Biological Activity
| Compound ID | pEC50 (µM) | pCC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3a | 5.4 | 4.2 | 16 |
| 3s | 5.3 | 4.5 | 6 |
| 3t | 5.1 | 4.5 | 4 |
Case Study: Antitubercular Activity
A recent study highlighted the effectiveness of imidazo(1,2-a)pyridine derivatives against Mtb. The compound exhibited an impressive MIC value of 0.07 μM against multidrug-resistant strains . This potency suggests that further exploration into its mechanism could lead to new treatments for tuberculosis.
Case Study: Anticancer Properties
In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest . These findings warrant further investigation into its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound:
Q & A
Basic: What are effective synthetic routes for synthesizing imidazo[1,2-a]pyridine-3-acetamide derivatives with hydroxymethyl substitution at position 6?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) or catalytic functionalization. A scalable approach uses imidazo[1,2-a]pyridine precursors with hydroxymethylation agents like formaldehyde or paraformaldehyde under acidic or basic conditions. For instance, one-pot Friedel-Crafts acylation at the C-3 position can be achieved using AlCl₃ catalysis, followed by hydroxymethylation via reductive amination or hydroxyl group protection/deprotection strategies . Key steps include:
- Reagent selection : Use DMSO as a methyl donor and K₂S₂O₈/I₂ for oxidative cyclization in MCRs.
- Purification : Column chromatography or recrystallization to isolate the hydroxymethyl derivative, confirmed via HPLC and LC-MS.
Basic: How can spectroscopic techniques (NMR, MS) be optimized to characterize the hydroxymethyl-substituted derivative and distinguish it from methyl analogs?
Methodological Answer:
- ¹H NMR : The hydroxymethyl (-CH₂OH) group shows a triplet at δ 4.2–4.5 ppm (coupled with adjacent CH₂), distinct from the methyl (-CH₃) singlet at δ 2.1–2.3 ppm. Hydroxyl protons may appear as a broad peak at δ 1.5–2.5 ppm but are often suppressed in D₂O exchange .
- ¹³C NMR : The hydroxymethyl carbon resonates at δ 60–65 ppm, while methyl groups appear at δ 20–25 ppm.
- Mass Spectrometry (ESI-HRMS) : Look for [M+H]⁺ peaks with a mass shift of +16 Da compared to methyl analogs (hydroxymethyl adds 16 g/mol). Fragmentation patterns should show loss of H₂O (-18 Da) from the hydroxymethyl group .
Advanced: How can researchers address low yields during C-3 acetamide functionalization in imidazo[1,2-a]pyridines?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Replace stoichiometric AlCl₃ with catalytic Brønsted acids (e.g., p-TsOH) to reduce side products .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Lower reaction temperatures (0–25°C) minimize decomposition of reactive acetamide intermediates.
- Computational modeling : DFT calculations predict transition-state energies to identify optimal substituents for regioselective functionalization .
Advanced: What computational methods are used to predict the GABAA receptor binding affinity of hydroxymethyl-substituted derivatives?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina or Schrödinger Maestro to model interactions between the hydroxymethyl group and GABAA α1-subunit residues (e.g., His102, Tyr160). Compare binding scores to Zolpidem (a methyl analog) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess hydrogen bonding between the hydroxymethyl group and receptor pockets.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between methyl and hydroxymethyl derivatives .
Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. neuroactive effects) be resolved for this compound?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, cell lines) to isolate variables. For example, neuroactivity assays should use primary neuronal cultures rather than transformed cell lines .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., 6-hydroxymethyl derivatives) that may contribute to off-target effects .
- Target validation : CRISPR knockouts of putative targets (e.g., translocator protein TSPO) clarify mechanism-specific effects .
Advanced: What strategies mitigate impurities like oxozolpidem during large-scale synthesis?
Methodological Answer:
- In-line analytics : Implement PAT (Process Analytical Technology) with real-time FTIR to monitor oxidation of the acetamide to oxozolpidem.
- Redox control : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to prevent unwanted oxidation .
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate oxozolpidem (retention time ~12 min) from the target compound (~9 min) .
Basic: What in vitro models are suitable for preliminary neuroactivity screening?
Methodological Answer:
- Primary neuronal cultures : Rat cortical neurons assess GABAA potentiation via patch-clamp electrophysiology .
- Radioligand binding assays : Use [³H]Flumazenil displacement to quantify affinity for benzodiazepine-binding sites .
- Calcium imaging : HEK293 cells expressing GABAA receptors (α1β2γ2) measure Ca²⁺ influx as a proxy for receptor activation .
Advanced: How can regioselective substitution at position 2 (4-methylphenyl group) be achieved without side reactions?
Methodological Answer:
- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the imidazo[1,2-a]pyridine at position 2, followed by coupling with 4-methylphenylboronic acid via Suzuki-Miyaura cross-coupling .
- Protecting groups : Temporarily block position 6 with a silyl group (e.g., TBSCl) before introducing the 4-methylphenyl moiety .
Basic: What analytical techniques validate the stability of the hydroxymethyl group under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C for 24 hours. Monitor hydroxymethyl stability via UPLC-UV (λ = 254 nm).
- Oxidative stress testing : Use H₂O₂ (3% v/v) to simulate in vivo oxidation; quantify degradation products via HRMS .
Advanced: How do structural modifications at position 6 (hydroxymethyl vs. methyl) impact pharmacokinetic properties?
Methodological Answer:
- LogP determination : Measure octanol/water partitioning to compare hydrophilicity (hydroxymethyl: LogP ~1.2 vs. methyl: LogP ~2.5) .
- Metabolic stability : Incubate with human liver microsomes (HLMs); hydroxymethyl derivatives show faster glucuronidation, reducing plasma half-life .
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models in rats; hydroxymethyl’s polarity may reduce CNS bioavailability compared to methyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
